(3-Ethynylphenyl)thiourea
Overview
Description
(3-Ethynylphenyl)thiourea is an organosulfur compound with the molecular formula C9H8N2S It is a derivative of thiourea, where the phenyl group is substituted with an ethynyl group at the third position
Mechanism of Action
Target of Action
(3-Ethynylphenyl)thiourea is a derivative of thiourea, an organosulfur compound It’s known that they have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
The diverse biological applications of thiourea derivatives suggest that they interact with multiple targets, leading to various changes in cellular processes .
Biochemical Pathways
Given the diverse biological applications of thiourea derivatives, it can be inferred that they likely affect multiple biochemical pathways .
Pharmacokinetics
The study evaluated the pharmacokinetics, metabolism, bioavailability, and distribution of these compounds to the organs of rats .
Result of Action
The diverse biological applications of thiourea derivatives suggest that they likely have multiple molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynylphenyl)thiourea typically involves the reaction of 3-ethynylaniline with thiocyanate under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethynylaniline reacts with ammonium thiocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Ethynylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols; reactions often require catalysts and are performed in organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Corresponding substituted thioureas
Scientific Research Applications
(3-Ethynylphenyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. It has shown promise in inhibiting the growth of certain cancer cells and bacteria.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a simpler structure lacking the ethynyl group.
Phenylthiourea: Similar structure but without the ethynyl substitution.
N-phenylthiourea: Another derivative with different substitution patterns on the phenyl ring.
Uniqueness
(3-Ethynylphenyl)thiourea is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its ability to participate in specific reactions and interact with biological targets more effectively compared to its analogs .
Biological Activity
(3-Ethynylphenyl)thiourea is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of 3-ethynylaniline with thiocarbamide. The resulting compound features a thiourea functional group, which is known for its biological versatility.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies, revealing its effectiveness against a range of pathogens.
1. Antibacterial Activity
Research indicates that thiourea derivatives exhibit varying degrees of antibacterial activity. For instance, this compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria typically range from 10 to 50 µg/mL, demonstrating moderate antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
2. Antifungal Activity
In addition to antibacterial properties, this compound has also exhibited antifungal activity against species such as Candida albicans. Studies have reported MIC values around 20 µg/mL, indicating its potential as an antifungal agent .
Anticancer Properties
The anticancer activity of this compound has been investigated in various cancer cell lines.
- Cytotoxicity : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. IC50 values for these cell lines have been reported between 5 µM and 15 µM, suggesting significant potential for therapeutic applications .
- Mechanism of Action : The anticancer effects are believed to stem from the inhibition of key signaling pathways involved in cell proliferation and survival. Thiourea derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various thiourea derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound inhibited biofilm formation significantly, which is crucial for treating chronic infections .
- Anticancer Research : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by inducing oxidative stress and apoptosis. This study emphasized its potential as a lead compound for further development in cancer therapy .
Summary Table of Biological Activities
Properties
IUPAC Name |
(3-ethynylphenyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLKRWCFKGBWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883949-25-5 | |
Record name | (3-ethynylphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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